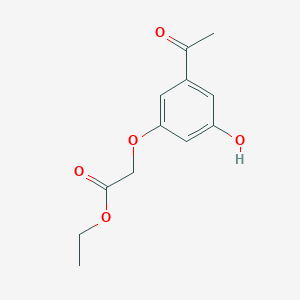![molecular formula C15H23NOSi B8326669 4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B8326669.png)
4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile is an organic compound that features a benzonitrile core substituted with tert-butyldimethylsilanyloxy and dimethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butyldimethylsilanyloxy)-3,5-dimethylbenzonitrile typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole in a solvent like N,N-dimethylformamide (DMF). The reaction is carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other substituents.
Substitution: The tert-butyldimethylsilanyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor to pharmaceuticals or agrochemicals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-(tert-butyldimethylsilanyloxy)-3,5-dimethylbenzonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can participate in various chemical reactions. The tert-butyldimethylsilanyloxy group provides steric protection, influencing the compound’s reactivity and stability. The nitrile group can engage in interactions with enzymes or receptors, affecting biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-Butyldimethylsilyloxy)phenylboronic acid: This compound shares the tert-butyldimethylsilyloxy group but has a boronic acid moiety instead of a nitrile group.
4-tert-Butyldimethylsiloxy-1-butanol: Similar in having the tert-butyldimethylsiloxy group, but with a different core structure and functional groups.
Uniqueness
4-[(tert-butyldimethylsilyl)oxy]-3,5-dimethylbenzonitrile is unique due to its combination of a benzonitrile core with tert-butyldimethylsilanyloxy and dimethyl substituents. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C15H23NOSi |
|---|---|
Molekulargewicht |
261.43 g/mol |
IUPAC-Name |
4-[tert-butyl(dimethyl)silyl]oxy-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C15H23NOSi/c1-11-8-13(10-16)9-12(2)14(11)17-18(6,7)15(3,4)5/h8-9H,1-7H3 |
InChI-Schlüssel |
UJMKJBNUZIEAKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1O[Si](C)(C)C(C)(C)C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 3-(6-hydroxybenzo[B]thiophen-3-YL)propanoate](/img/structure/B8326620.png)




![1-Methylthio-4-[1[(trimethylsilyl)oxy]ethenyl]benzene](/img/structure/B8326679.png)



